molecular formula C19H13ClF3N3O B3506379 N-(4-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]amino}nicotinamide

N-(4-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]amino}nicotinamide

Cat. No.: B3506379
M. Wt: 391.8 g/mol
InChI Key: VIIGWLSOTUPDSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]amino}nicotinamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase B-cell lymphoma 2 (BCL-2). This compound has shown promising results in preclinical studies for the treatment of various types of cancer, including leukemia, lymphoma, and multiple myeloma.

Mechanism of Action

N-(4-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]amino}nicotinamide targets the BCL-2 protein, which is a key regulator of apoptosis. BCL-2 is overexpressed in many types of cancer, leading to increased cell survival and resistance to chemotherapy. This compound binds to the BH3 domain of BCL-2, which disrupts the interaction between BCL-2 and its pro-apoptotic partners, such as BIM and BAK. This leads to the activation of the intrinsic apoptotic pathway and ultimately results in cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in mice. The compound is metabolized primarily by cytochrome P450 enzymes in the liver. In addition to its anti-tumor effects, this compound has also been shown to have anti-inflammatory activity in preclinical models of rheumatoid arthritis and lupus nephritis.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]amino}nicotinamide is its specificity for BCL-2, which reduces the risk of off-target effects. However, this also limits the potential applications of the compound to cancers that overexpress BCL-2. Another limitation is the lack of clinical data on the safety and efficacy of this compound in humans, which makes it difficult to predict the potential side effects and optimal dosing regimens.

Future Directions

For N-(4-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]amino}nicotinamide research include the evaluation of its efficacy in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. The development of biomarkers to predict response to this compound treatment could also help identify patients who are most likely to benefit from this therapy. Additionally, the investigation of potential resistance mechanisms to this compound could lead to the development of novel combination therapies to overcome resistance. Finally, the optimization of the synthesis method and formulation of this compound could improve its pharmacokinetic properties and facilitate its translation into clinical use.
In conclusion, this compound is a promising small molecule inhibitor that targets BCL-2 and has shown anti-tumor activity in preclinical models of cancer. Further research is needed to evaluate its safety and efficacy in humans and to explore its potential applications in combination with other anti-cancer agents.

Scientific Research Applications

N-(4-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]amino}nicotinamide has been extensively studied in preclinical models of cancer, and the results have shown promising anti-tumor activity. In vitro studies have demonstrated that this compound inhibits the growth and survival of cancer cells by inducing apoptosis, or programmed cell death. In vivo studies using mouse models of leukemia, lymphoma, and multiple myeloma have shown that this compound can significantly reduce tumor growth and prolong survival.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N3O/c20-13-6-8-14(9-7-13)26-18(27)16-5-2-10-24-17(16)25-15-4-1-3-12(11-15)19(21,22)23/h1-11H,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIGWLSOTUPDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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